An In-depth Technical Guide to 4'-(4-Fluorobenzyloxy)acetophenone
An In-depth Technical Guide to 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(4-Fluorobenzyloxy)acetophenone is an aromatic ketone that holds potential as a building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its characterization through various spectroscopic techniques. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the groundwork for future research and development by providing essential chemical and physical data.
Core Properties
4'-(4-Fluorobenzyloxy)acetophenone is a solid compound at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from available chemical supplier data.
| Property | Value | Reference |
| CAS Number | 72293-96-0 | [] |
| Molecular Formula | C₁₅H₁₃FO₂ | [] |
| Molecular Weight | 244.26 g/mol | [] |
| Melting Point | 79 °C | [] |
| Physical Form | Solid | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis
The synthesis of 4'-(4-Fluorobenzyloxy)acetophenone can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 4-hydroxyacetophenone is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack 4-fluorobenzyl halide.
Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram:
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general representation of the Williamson ether synthesis adapted for the preparation of 4'-(4-Fluorobenzyloxy)acetophenone.
Materials:
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4-Hydroxyacetophenone
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4-Fluorobenzyl bromide (or chloride)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Acetone or Dimethylformamide (DMF)
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Stirring apparatus
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol)
Procedure:
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Deprotonation: In a round-bottom flask, dissolve 4-hydroxyacetophenone in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate or sodium hydride, to the solution. If using potassium carbonate, a slight excess (1.5-2 equivalents) is recommended. If using sodium hydride, use an equimolar amount and handle with extreme care under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.
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Nucleophilic Substitution: To the stirred suspension of the phenoxide, add an equimolar amount of 4-fluorobenzyl bromide (or chloride) dropwise.
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Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, filter the solid byproducts. If DMF was the solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4'-(4-Fluorobenzyloxy)acetophenone.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group.
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Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. The protons on the acetophenone ring and the fluorobenzyl ring will exhibit complex splitting patterns (doublets and triplets) due to coupling.
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Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.1 ppm.
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Acetyl Protons (-CO-CH₃): A singlet around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.
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Carbonyl Carbon (>C=O): A signal in the downfield region, around δ 197 ppm.
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Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.
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Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26 ppm.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the ether linkage.
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C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
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C-O-C Stretch (Ether): A strong peak in the region of 1250-1050 cm⁻¹.
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C-F Stretch: An absorption band in the range of 1250-1000 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 244. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss of the acetyl group.
Expected Fragmentation:
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[M - CH₃CO]⁺: Loss of the acetyl group (m/z = 201).
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[M - C₇H₆F]⁺: Cleavage of the fluorobenzyl group (m/z = 135).
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[C₇H₆F]⁺: The fluorobenzyl cation (m/z = 109).
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[C₈H₇O]⁺: The acetylphenyl cation (m/z = 119).
Biological Activity and Drug Development Potential
While specific studies on the biological activity of 4'-(4-Fluorobenzyloxy)acetophenone are not extensively reported, the acetophenone scaffold is a common feature in many biologically active compounds. Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2]. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity[3].
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and potential therapeutic applications of 4'-(4-Fluorobenzyloxy)acetophenone.
Conclusion
This technical guide provides a foundational understanding of the basic properties, synthesis, and characterization of 4'-(4-Fluorobenzyloxy)acetophenone. The detailed experimental protocol for its synthesis via the Williamson ether synthesis offers a practical starting point for researchers. Although biological activity data is currently limited, the structural features of this compound suggest it may be a valuable intermediate for the development of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to unlock its full potential in drug discovery and development.
